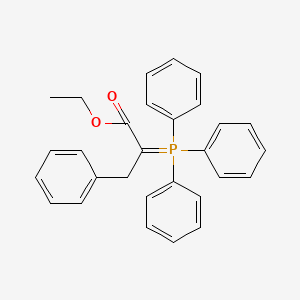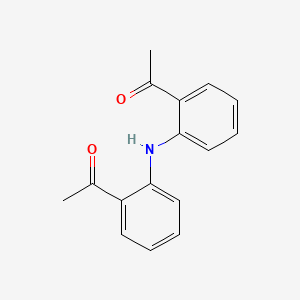
1,1'-(Azanediylbis(2,1-phenylene))bis(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is an organic compound characterized by its unique structure, which includes two ethanone groups connected by an azanediyl bridge through phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) typically involves a Schiff base condensation reaction. This process includes the reaction of 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane in the presence of a suitable solvent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,4-Phenylene)bis(ethan-1-one): Similar structure but lacks the azanediyl bridge.
2,2’-azanediylbis(ethan-1-ol): Contains ethan-1-ol groups instead of ethan-1-one groups.
Uniqueness
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is unique due to its azanediyl bridge, which imparts distinct chemical and physical properties. This structural feature enhances its ability to form stable metal complexes and participate in various chemical reactions, making it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
1-[2-(2-acetylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-11(18)13-7-3-5-9-15(13)17-16-10-6-4-8-14(16)12(2)19/h3-10,17H,1-2H3 |
Clave InChI |
GKRREDGWGLLDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


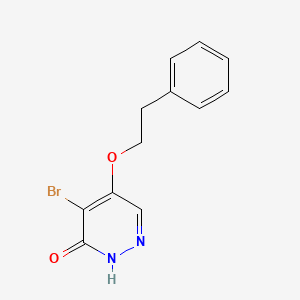

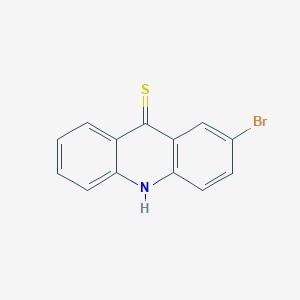
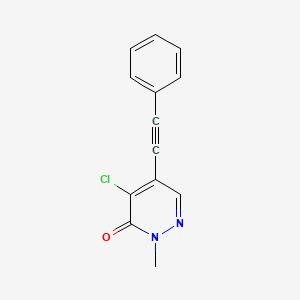
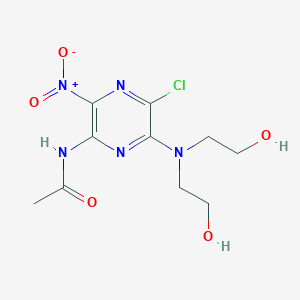
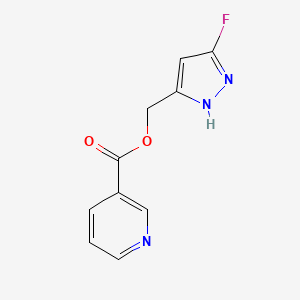

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

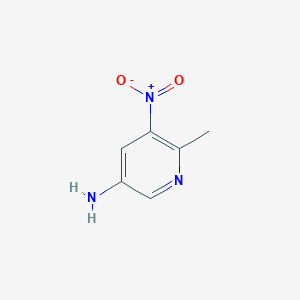


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
